Phenol, 2-methyldinitro-, lead salt
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Overview
Description
Phenol, 2-methyldinitro-, lead salt is a chemical compound with the molecular formula C14H10N4O10PbThis compound is characterized by its high molecular weight of 601.45 g/mol and its complex structure, which includes lead as a central element .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyldinitro-, lead salt typically involves the reaction of 2-methyl-3,4-dinitrophenol with a lead salt, such as lead acetate or lead nitrate. The reaction is carried out in an aqueous medium, often under controlled temperature and pH conditions to ensure the formation of the desired lead salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of lead compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methyldinitro-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lead.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce 2-methyl-3,4-diaminophenol .
Scientific Research Applications
Phenol, 2-methyldinitro-, lead salt has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug formulations.
Industry: It is used in the production of certain types of polymers and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Phenol, 2-methyldinitro-, lead salt involves its interaction with biological molecules. The lead ion can form complexes with proteins and enzymes, altering their function. The nitro groups can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-dinitro-, lead salt
- Phenol, 2-methyl-, lead salt
- Phenol, 4-nitro-, lead salt
Uniqueness
Phenol, 2-methyldinitro-, lead salt is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties.
Properties
CAS No. |
50319-14-7 |
---|---|
Molecular Formula |
C14H10N4O10Pb |
Molecular Weight |
601 g/mol |
IUPAC Name |
lead(2+);2-methyl-3,4-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
InChI Key |
YDMVXIXGWQILMV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Related CAS |
534-52-1 (Parent) |
Origin of Product |
United States |
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